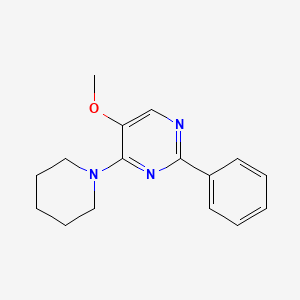
1-(2-Phenylcyclopentyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylcyclopentyl)ethanamine is a chemical compound with the CAS Number: 1936693-17-2 . It has a molecular weight of 189.3 . The compound is in liquid form and is primarily used for research.
Molecular Structure Analysis
The molecular formula of this compound is C13H19N . The InChI Code is 1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4 degrees Celsius .科学的研究の応用
Chiral, Conformationally Mobile Tripodal Ligands
Research has explored the synthesis of chiral, pseudo C3-symmetric complexes using ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine. These complexes, formed with ZnII and CuII salts, have an available electrophilic coordination site, suggesting potential applications in catalysis and materials science due to their unique spatial arrangements and chiroptical properties. The findings from J. Canary et al. (1998) demonstrate the structural versatility of similar compounds, hinting at the potential utility of 1-(2-Phenylcyclopentyl)ethanamine in designing novel materials or catalysts (J. Canary et al., 1998).
Block Copolymers Synthesis
Research by Y. Miura, Yumi Sakai, and I. Taniguchi (2003) on the synthesis of well-defined block copolymers using functional alkoxyamines showcases the potential of ethanamine derivatives in polymer science. The 'living' fashion radical polymerization led to well-defined block copolymers, indicating that similar ethanamine compounds could be utilized in creating novel polymeric materials with specific properties (Y. Miura et al., 2003).
Electrochemical Sensors
The development of an electrochemical sensor using 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine for the detection of heavy metal ions by Afzal Shah and colleagues (2017) underscores the potential application of ethanamine derivatives in environmental monitoring. This novel sensor demonstrated high sensitivity and selectivity for mercury and cadmium ions, suggesting that this compound could be explored for similar environmental or analytical applications (Afzal Shah et al., 2017).
Antibacterial and Anticancer Properties
The chemical modification of poly(3-hydroxybutyrate) with amino compounds, as studied by Mohamed A. Abdelwahab and colleagues (2019), reveals the biomedical potential of functionalized ethanamine compounds. Their research found that modified polymers exhibited potent antibacterial and anticancer effects, suggesting that this compound could find applications in developing new biomedical materials or drugs (Mohamed A. Abdelwahab et al., 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H314, H335 . These codes indicate that the compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 1-(2-Phenylcyclopentyl)ethanamine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in the regulation of the insulin hormone, which is essential for controlling blood sugar levels.
Mode of Action
It’s likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Pharmacokinetics
It’s known that the compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that can impact its bioavailability .
特性
IUPAC Name |
1-(2-phenylcyclopentyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUDWPPMMGLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936693-17-2 |
Source


|
| Record name | 1-(2-phenylcyclopentyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)
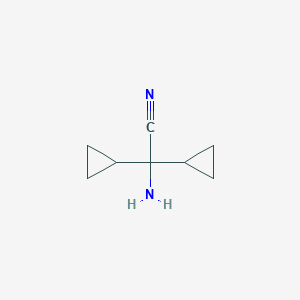
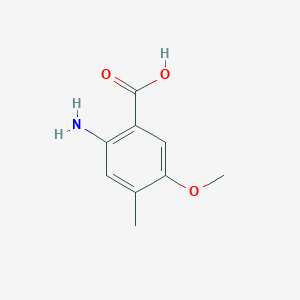

![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)
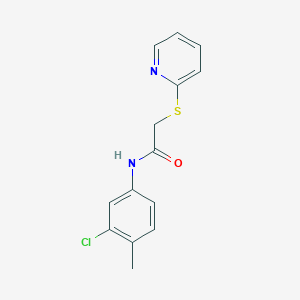
![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)


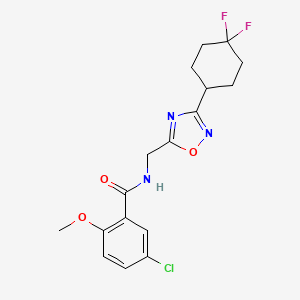

![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)
